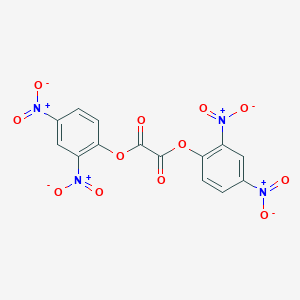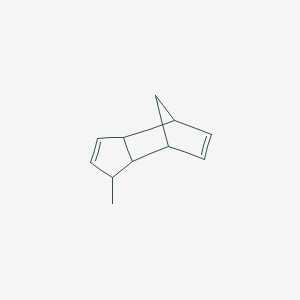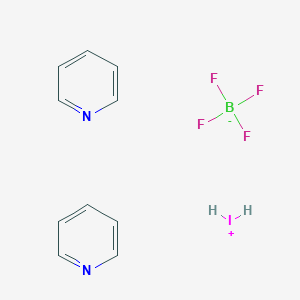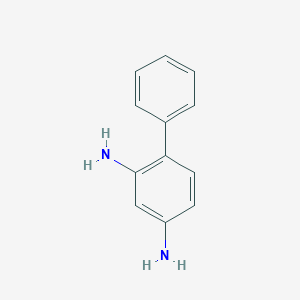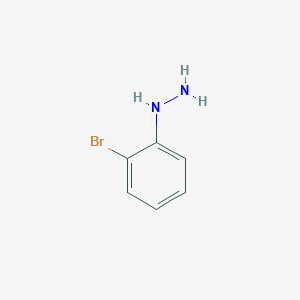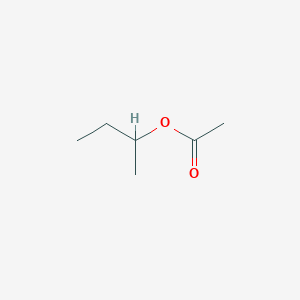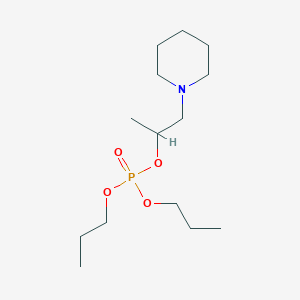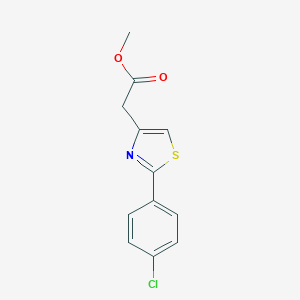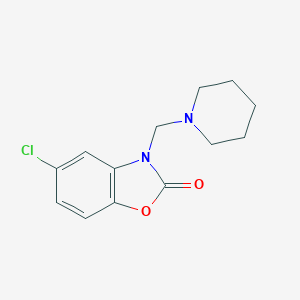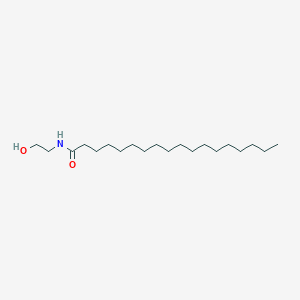![molecular formula C10H12N4O5 B091648 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide CAS No. 15970-86-2](/img/structure/B91648.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a carboxylic acid group, and a nitrofurfurylidine hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide typically involves the reaction of morpholinecarboxylic acid with 5-nitrofurfurylidine hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofurfurylidine moiety is known to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells.
Comparison with Similar Compounds
- 4-Morpholinecarboxylic acid, hydrazide
- 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide
Comparison: Compared to these similar compounds, N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrofurfurylidine moiety, in particular, enhances its potential for generating ROS and its effectiveness in antimicrobial and anticancer applications.
Properties
CAS No. |
15970-86-2 |
|---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+ |
InChI Key |
NVAUCWNDTOEUTI-YRNVUSSQSA-N |
SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
15970-86-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


